molecular formula C12H22O25S5 B12300885 6-O-(6-Deoxy-2,3-di-O-sulfohexopyranosyl)-2,3,4-tri-O-sulfohexopyranose

6-O-(6-Deoxy-2,3-di-O-sulfohexopyranosyl)-2,3,4-tri-O-sulfohexopyranose

Cat. No.: B12300885
M. Wt: 726.6 g/mol
InChI Key: MJBAKMXCLOFQBX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Detralfate can be synthesized through a series of chemical reactions involving the sulfonation of dextran. The process typically involves the reaction of dextran with sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce sulfonate groups into the dextran molecule .

Industrial Production Methods

In industrial settings, the production of detralfate involves large-scale sulfonation processes. The dextran is dissolved in a suitable solvent, and the sulfonating agent is added gradually while maintaining the reaction temperature and pH within specific ranges to ensure optimal sulfonation .

Chemical Reactions Analysis

Types of Reactions

Detralfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, hydroxylated dextran, and substituted dextran compounds .

Scientific Research Applications

Detralfate has a wide range of applications in scientific research, including:

Chemistry

Biology

Medicine

Industry

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Detralfate

Detralfate is unique due to its specific sulfonation pattern and molecular structure, which confer distinct properties and applications compared to other similar compounds. Its ability to form a protective barrier and its anti-inflammatory properties make it particularly valuable in medical and industrial applications .

Properties

Molecular Formula

C12H22O25S5

Molecular Weight

726.6 g/mol

IUPAC Name

[2-hydroxy-6-[(5-hydroxy-6-methyl-3,4-disulfooxyoxan-2-yl)oxymethyl]-3,5-disulfooxyoxan-4-yl] hydrogen sulfate

InChI

InChI=1S/C12H22O25S5/c1-3-5(13)7(34-39(18,19)20)10(37-42(27,28)29)12(31-3)30-2-4-6(33-38(15,16)17)8(35-40(21,22)23)9(11(14)32-4)36-41(24,25)26/h3-14H,2H2,1H3,(H,15,16,17)(H,18,19,20)(H,21,22,23)(H,24,25,26)(H,27,28,29)

InChI Key

MJBAKMXCLOFQBX-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)O

Origin of Product

United States

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